Cas no 1806913-43-8 (3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride)

3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride
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- インチ: 1S/C6H2BrClF2INO2S/c7-3-4(11)2(5(9)10)1-12-6(3)15(8,13)14/h1,5H
- InChIKey: LCECYOLGIFESBW-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=NC=C1C(F)F)S(=O)(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 55.4
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058144-500mg |
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride |
1806913-43-8 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029058144-250mg |
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride |
1806913-43-8 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029058144-1g |
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride |
1806913-43-8 | 97% | 1g |
$2,890.60 | 2022-03-31 |
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chlorideに関する追加情報
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride: A Comprehensive Overview
3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride, with the CAS number 1806913-43-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a pyridine ring substituted with bromine, iodine, and a difluoromethyl group, along with a sulfonyl chloride functional group. The presence of these substituents makes it a versatile building block for the construction of bioactive molecules and advanced materials.
The sulfonyl chloride group in 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride is particularly valuable due to its reactivity in nucleophilic substitution reactions. This functionality allows for the incorporation of various nucleophiles, such as amines, alcohols, and thiols, into the molecule. Recent studies have demonstrated that this compound can serve as an efficient precursor for the synthesis of sulfonamides and sulfonate esters, which are widely used in drug development and material science.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have employed 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride to synthesize novel inhibitors targeting various enzymes and receptors. For instance, a study published in 2023 highlighted its use in the development of a potent kinase inhibitor with potential anti-cancer properties. The bromine and iodine substituents on the pyridine ring contribute to the molecule's electronic properties, enhancing its binding affinity to target proteins.
In addition to its role in drug discovery, this compound has also found applications in materials science. The difluoromethyl group imparts unique electronic characteristics to the molecule, making it suitable for use in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have leveraged this compound to create materials with enhanced thermal stability and mechanical strength.
The synthesis of 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride involves a multi-step process that typically begins with the preparation of the pyridine ring. Key steps include bromination, iodination, and substitution reactions to introduce the sulfonyl chloride group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both academic and industrial applications.
From an environmental standpoint, there has been growing interest in understanding the ecological impact of compounds like 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride. Studies have shown that while it exhibits high reactivity under specific conditions, its persistence in natural environments is relatively low due to rapid degradation under UV light and microbial action. This makes it a more sustainable option compared to some traditional chemical intermediates.
In conclusion, 3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-sulfonyl chloride stands out as a critical intermediate in modern organic synthesis. Its unique combination of functional groups and substituents positions it as an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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